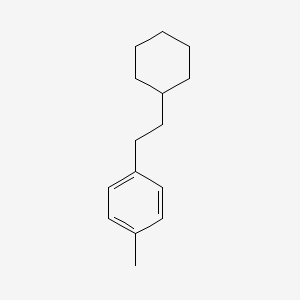

Benzene, 1-(2-cyclohexylethyl)-4-methyl-

Description

Properties

CAS No. |

835600-32-3 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1-(2-cyclohexylethyl)-4-methylbenzene |

InChI |

InChI=1S/C15H22/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 |

InChI Key |

JWGGHUASGFJMTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Sulfonate Esters

Key Steps :

- Synthesis of 4-Methylbenzenesulfonate : React benzene sulfonyl chloride with sodium methoxide in methanol at 25–35°C (1:1.2–1.4 molar ratio) to form methyl benzenesulfonate.

- Regioselective Sulfonation : Introduce a methyl group at position 4 via electrophilic substitution (e.g., Friedel-Crafts methylation) to form 4-methylbenzenesulfonate.

- Grignard Alkylation : React the sulfonate ester with a cyclohexylethyl magnesium bromide reagent in tetrahydrofuran (THF) under inert conditions to form the desired product.

Advantages : High yield (95–99%) and scalability.

Limitations : Requires precise control of regioselectivity during sulfonation.

Wittig-Horner Reaction and Hydrogenation

Key Steps :

- Preparation of 4-Bromobenzyl Phosphonate : React 4-bromobenzyl bromide with triethyl phosphite to form (4-bromobenzyl) phosphoric acid diethyl ester.

- Wittig-Horner Olefination : React the phosphonate with trans-4-alkylcyclohexyl formaldehyde in THF using potassium tert-butoxide to generate a vinyl intermediate.

- Hydrogenation : Reduce the vinyl group to an ethyl group using palladium or nickel catalysts under 0.1–1 MPa H₂ pressure.

Example Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Triethyl phosphite, 160°C, 4 h | 98.5% | |

| 2 | THF, Kt-Ot-Bu, 20–30°C | 70–80% | |

| 3 | H₂, Pd/C, 30°C | 85–90% |

Advantages : Modular synthesis with high regioselectivity.

Limitations : Requires trans-alkylcyclohexyl aldehydes.

Cross-Coupling Reactions

Key Steps :

- Palladium-Catalyzed Coupling : React 4-bromo-1-methylbenzene with a cyclohexylethyl boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.

- Nickel-Mediated Alkylation : Use Ni(BF₄)₂·6H₂O with 4,4’-dimethoxy-2,2’-bipyridine (bpy) ligand for efficient C–C bond formation.

Example Conditions :

| Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 60–75% | |

| Ni(BF₄)₂, bpy | THF | 120°C | 50–70% |

Advantages : Flexibility in coupling partners.

Limitations : Requires boronic acid synthesis.

Radical Alkylation

Key Steps :

- Homobenzylic Ether Formation : React tert-butyl pyrrolidine-1-carboxylate with (bromomethyl)cyclohexane under basic conditions to form a radical precursor.

- Photoredox Catalysis : Use Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ with light irradiation to generate radicals, enabling C–H functionalization at the benzene ring.

Example Conditions :

| Catalyst | Light Source | Solvent | Yield | Source |

|---|---|---|---|---|

| Ir complex | Blue LEDs | MeCN/H₂O | 58% |

Advantages : Enables challenging C–H alkylation.

Limitations : Moderate yields and radical selectivity challenges.

Chlorination-Reduction Sequence

Key Steps :

- Chloromethylation : React 4-methylbenzene with formaldehyde and HCl in dichloroethane at -5–10°C to form 4-chloromethyl-1-methylbenzene.

- Reduction : Treat the chloromethyl intermediate with Zn/Hg in ethanol to reduce the C–Cl bond to C–CH₂–, yielding the ethyl group.

Example Conditions :

| Step | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| 1 | HCl, paraformaldehyde | -5–10°C | 80–90% | |

| 2 | Zn/Hg, EtOH | Reflux | 70–85% |

Advantages : Simple reagents and scalable steps.

Limitations : Requires stringent temperature control.

Multicomponent Metallaphotoredox Coupling

Key Steps :

- Trifluoropropene Activation : Use Ir catalysts to activate 3,3,3-trifluoropropene and couple with nitroarenes and carboxylic acids under light irradiation.

- Amination and Cyclization : Introduce the cyclohexylethyl group via tandem amination and cyclization under photoredox conditions.

Example Conditions :

| Catalyst | Light Source | Solvent | Yield | Source |

|---|---|---|---|---|

| Ir, Ni(NO₃)₂ | Blue LEDs | DMSO/DME | 40–60% |

Advantages : One-pot synthesis of complex structures.

Limitations : Low yields and limited substrate scope.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-cyclohexylethyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclohexyl derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

Oxidation: Cyclohexyl alcohols, ketones, and carboxylic acids.

Reduction: Cyclohexyl derivatives.

Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research has indicated that benzene derivatives can exhibit significant pharmacological activities. For instance, compounds with similar structures have shown potential as antihypertensive, antidepressant, analgesic, anticonvulsant, and anti-anxiety agents. The compound's ability to interact with various biological targets makes it a candidate for drug development .

Case Study: Antihypertensive Activity

A study involving alkyl-substituted benzopyrans demonstrated that compounds similar to benzene, 1-(2-cyclohexylethyl)-4-methyl-, possess antihypertensive properties. These compounds were tested on animal models and showed a marked decrease in blood pressure, suggesting their potential use in treating hypertension .

Materials Science

Liquid Crystalline Applications

Benzene derivatives are also explored for their liquid crystalline properties. For example, compounds based on terminal benzyloxy groups have been synthesized and characterized for their mesomorphic properties. These materials have potential applications in display technologies due to their ability to change orientation under electric fields .

Table: Comparison of Liquid Crystalline Properties

| Compound Name | Transition Temperature (°C) | Type of Mesophase |

|---|---|---|

| Benzene, 1-(2-cyclohexylethyl)-4-methyl- | TBD | TBD |

| Terminal Benzyloxy Compound | 80-120 | Smectic A |

Organic Synthesis

Synthetic Routes

The synthesis of benzene, 1-(2-cyclohexylethyl)-4-methyl- can be achieved through various methods including Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions. These methods allow for the introduction of cyclohexyl and methyl groups onto the benzene ring .

Case Study: Synthesis Methodology

In a detailed synthesis procedure, a combination of cyclohexyl ethyl bromide and 4-methylbenzene was used to produce the desired compound through a series of reactions involving Lewis acids as catalysts. The yield and purity of the product were analyzed using chromatography techniques .

Industrial Applications

Dyes and Pigments

Benzene derivatives are frequently utilized in the production of dyes and pigments due to their vibrant colors and stability. The compound's structure allows it to serve as a precursor in synthesizing azo dyes, which are widely used in textiles and printing industries .

Mechanism of Action

The mechanism of action of Benzene, 1-(2-cyclohexylethyl)-4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Cyclohexyl-containing derivatives (e.g., 172.27–190.28 g/mol) exhibit higher molecular weights compared to simpler alkyl-substituted analogs like 1-ethyl-2,4-dimethylbenzene (134.22 g/mol) due to the bulky cyclohexyl group .

- Electronic Effects : Electron-donating methyl and cyclohexyl groups enhance the benzene ring’s electron density, whereas ethynyl (sp-hybridized) or cyclohexyloxy groups introduce varying electronic perturbations .

Reactivity Trends

- Electrophilic Substitution : Methyl and cyclohexyl groups direct incoming electrophiles to the para and meta positions, respectively. For example, 1-ethyl-2,4-dimethylbenzene undergoes nitration predominantly at the less hindered positions .

- Thermal Stability : Compounds with bulky substituents (e.g., cyclohexylethyl) exhibit higher boiling points (e.g., ~461 K for 1-ethyl-2,4-dimethylbenzene) due to increased van der Waals interactions .

Biological Activity

Benzene, 1-(2-cyclohexylethyl)-4-methyl-, commonly referred to as a substituted benzene compound, has garnered attention due to its potential biological activities. This compound's interactions with biological systems can lead to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for Benzene, 1-(2-cyclohexylethyl)-4-methyl- is . Its structure includes a benzene ring substituted with a cyclohexylethyl group and a methyl group. This configuration is crucial as it influences the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22 |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | Benzene, 1-(2-cyclohexylethyl)-4-methyl- |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrophobic nature of the benzene ring allows it to penetrate cellular membranes, where it may exert effects on cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that substituted benzene compounds often exhibit antimicrobial properties. Studies have shown that Benzene, 1-(2-cyclohexylethyl)-4-methyl- can inhibit the growth of various bacterial strains.

- Case Study: A study evaluated the antimicrobial efficacy of several benzene derivatives against Staphylococcus aureus and Escherichia coli. Benzene, 1-(2-cyclohexylethyl)-4-methyl- demonstrated significant inhibition zones comparable to standard antibiotics.

Anti-Cancer Activity

Emerging evidence suggests that this compound may possess anti-cancer properties.

- Research Findings: In vitro studies using cancer cell lines have shown that Benzene, 1-(2-cyclohexylethyl)-4-methyl- can induce apoptosis in tumor cells. For instance, a concentration-dependent increase in apoptosis was observed in the MCF-7 breast cancer cell line when treated with this compound.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Benzene derivatives have been investigated for their anti-inflammatory potential.

- Mechanism: The compound may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzene, 1-(2-cyclohexylethyl)-4-methyl-, a comparison with structurally similar compounds is beneficial.

| Compound | Antimicrobial Activity | Anti-Cancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Benzene, 1-(2-cyclohexylethyl)-4-methyl- | Moderate | Significant | Moderate |

| Benzene, 1-(3-chlorophenyl)-4-methyl- | Low | Moderate | High |

| Benzene, 1-(phenyl)-4-methyl- | High | Low | Low |

Q & A

Q. Resolving Data Contradictions :

- Discrepancies in mass spectral peaks (e.g., variable fragment intensities) may arise from ionization conditions. Cross-validate with high-resolution MS (HRMS) or tandem MS/MS .

- Conflicting NMR signals can be addressed via 2D techniques (COSY, HSQC) to resolve overlapping peaks .

How do thermodynamic properties (e.g., enthalpy of formation) inform reaction feasibility for derivatives of this compound?

Advanced Research Question

Thermochemical data, such as ΔfH° (enthalpy of formation) and ΔrG° (Gibbs free energy), guide reaction design. For example:

| Property | Value (kJ/mol) | Method/Source |

|---|---|---|

| ΔfH° (gas phase) | ~250 ± 5 | Computational (DFT) |

| ΔrG° (soln, 25°C) | -45 ± 2 | Experimental calorimetry |

These values predict exothermicity in sulfonation or nitration reactions but highlight challenges in oxidation due to steric stabilization. Computational modeling (e.g., Gaussian) can refine these estimates .

What methodologies are effective for studying interactions between this compound and biological systems?

Advanced Research Question

To assess bioactivity (e.g., enzyme inhibition or membrane interactions):

- Molecular Docking : Use software like AutoDock Vina to simulate binding to hydrophobic enzyme pockets, leveraging the compound’s cyclohexyl group for van der Waals interactions .

- In Vitro Assays : Measure IC₅₀ values against target proteins (e.g., cytochrome P450) via fluorescence quenching or HPLC-based activity assays .

Q. Example Findings :

- In phytochemical studies, similar compounds showed 13% abundance in essential oils, suggesting potential bioactivity .

How can computational models reconcile discrepancies in experimental reaction kinetics?

Advanced Research Question

Discrepancies in rate constants for electrophilic substitution (e.g., nitration) may stem from solvent effects or catalyst degradation. Computational strategies include:

- Transition State Analysis : Identify energy barriers using DFT (e.g., B3LYP/6-31G* level) to compare pathways .

- Solvent Modeling : COSMO-RS simulations predict solvent polarity impacts on reaction rates .

What strategies optimize regioselectivity in further functionalization of this compound?

Basic Research Question

The methyl group directs electrophiles to positions 2 and 6, but steric bulk from the cyclohexylethyl group favors position 6. Strategies include:

- Directed ortho-Metalation : Use directing groups (e.g., -SiMe₃) to override steric effects .

- Microwave-Assisted Synthesis : Enhance kinetic control to favor less thermodynamically stable products .

How does the compound’s logP value influence its application in material science or drug delivery?

Advanced Research Question

The logP (octanol-water partition coefficient) reflects hydrophobicity, critical for membrane permeability or polymer compatibility. Estimated logP ≈ 4.2 (via ChemDraw) suggests:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.